molecular formula C28H26N2O10 B057124 Balanol CAS No. 167937-47-5

Balanol

Katalognummer B057124
CAS-Nummer: 167937-47-5
Molekulargewicht: 550.5 g/mol
InChI-Schlüssel: XYUFCXJZFZPEJD-XMSQKQJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The total synthesis of (-)-Balanol involves combining a chiral hexahydroazepine-containing fragment with a benzophenone fragment. Novel synthetic routes were developed for both fragments. The hexahydroazepine fragment was synthesized through radical cyclization, while the benzophenone fragment was prepared through biomimetic oxidative cleavage starting from natural chrysophanic acid. Enantioselective enzymatic acetylation was employed to achieve the enantiomerically pure hexahydroazepine fragment (Miyabe, Torieda, Kiguchi, & Naito, 1997). Other methodologies include asymmetric synthesis via palladium-mediated epimerization and olefin metathesis to construct the seven-membered nitrogen heterocycle (Cook, Shanker, & Peterson, 1999), and a variety of approaches focusing on the efficient construction of balanol and its analogues (Nicolaou, Koide, & Bunnage, 1995).

Wissenschaftliche Forschungsanwendungen

  • Inhibition of Protein Kinases : Balanol is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC), acting competitively with ATP. It exhibits a strong affinity, 3000 times that of ATP, for these kinases. The diversity of ATP/balanol-binding sites among protein kinases indicates potential for developing selective, high-affinity inhibitors and probes for serine/threonine protein kinases (Setyawan et al., 1999).

  • Balanol Analogs and PKC Inhibition : Studies on balanol analogs with modifications to the perhydroazepine moiety have shown that these changes significantly affect their activity and selectivity against PKC and PKA. This suggests that the nonaromatic part of balanol plays a crucial role in determining its inhibitory properties (Lai et al., 1997).

  • Crystal Structure Analysis : The crystal structure of balanol in complex with cAMP-dependent protein kinase (cAPK) at 2.1 A resolution reveals how balanol's specific inhibitory effects are achieved. The structure shows extensive interactions between balanol and conserved cAPK residues, providing insight into the mechanism of inhibition (Narayana et al., 1999).

  • Synthesis and Cellular Activity of Balanol Analogs : The synthesis of balanol analogs and their inhibitory activities against PKC have been explored, focusing on modifications to the carboxamide moiety. These studies contribute to understanding balanol's cellular activity and protein kinase C selectivity (Jagdmann et al., 1996).

  • Balanol Total Synthesis : Independent groups have achieved total synthesis of balanol, a crucial step in facilitating the development of balanol analogs as potential drugs for diseases associated with protein kinase C activation (Borman, 1994).

  • Solid-Phase Synthesis of Balanol Analogues : The solid-phase chemistry has been used for the design and synthesis of a combinatorial library of balanol analogues. This method utilizes relatively accessible building blocks for creating structural analogues (Nielsen & Lyngsø, 1996).

Zukünftige Richtungen

Balanol has become more attractive in recent decades as a potential protein kinase C inhibitor . Future research may focus on the regulation of balanol biosynthesis and how chemical modifications of the molecular structure affect binding to PKA .

Eigenschaften

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318143
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balanol

CAS RN

63590-19-2
Record name (-)-Balanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Balanol
Reactant of Route 2
Balanol
Reactant of Route 3
Reactant of Route 3
Balanol
Reactant of Route 4
Reactant of Route 4
Balanol
Reactant of Route 5
Reactant of Route 5
Balanol
Reactant of Route 6
Balanol

Citations

For This Compound
1,420
Citations
H Miyabe, M Torieda, K Inoue, K Tajiri… - The Journal of …, 1998 - ACS Publications
The efficient total synthesis of (−)-balanol, a potent inhibitor of the protein kinase C, is described. (−)-Balanol consists of a chiral hexahydroazepine-containing fragment and a …
Number of citations: 149 pubs.acs.org
P Kulanthaivel, YF Hallock, C Boros… - Journal of the …, 1993 - ACS Publications
… In our search for novel and potent PKC inhibitors, we discovered balanol, an unusal … , structure, and absolute stereochemistry of balanol. Balanol inhibits PKC in the low nanomolar …
Number of citations: 258 pubs.acs.org
A Fürstner, OR Thiel - The Journal of Organic Chemistry, 2000 - ACS Publications
A concise synthesis of the hexahydroazepine moiety 13 of (−)-balanol 1 is described that comprises only eight steps and is distinctly shorter than all previous reported approaches to …
Number of citations: 191 pubs.acs.org
HS Oh, HY Kang - Bulletin of the Korean Chemical Society, 2012 - koreascience.kr
(–)-Balanol (1), a metabolite isolated from the fungus Verticillium balanolides 1 and Fusarium merismoides, 2 exhibits potent activity as a PKC inhibitor (Fig. 1) 3 and hence been an …
Number of citations: 6 koreascience.kr
KC Nicolaou, K Koide… - Chemistry–A European …, 1995 - Wiley Online Library
… Balanol has been found to inhibit the majority of PKC isozymes … balanol,’4’ and demonstrate the utility of the newly developed synthetic strategy by the preparation of a variety of balanol …
K Koide, ME Bunnage, LG Paloma, JR Kanter… - Chemistry & biology, 1995 - cell.com
… balanol was shown to be an exceptionally potent inhibitor of PKC. We previously developed a practical and efficient total synthesis of balanol. … the effect of balanol on the activity of other …
Number of citations: 90 www.cell.com
V Pande, MJ Ramos, F Gago - Anti-Cancer Agents in Medicinal …, 2008 - ingentaconnect.com
… The PKA-balanol complex has also served as an interesting model system … balanol analogs and summarize the progress made in structural and computational studies involving balanol…
Number of citations: 27 www.ingentaconnect.com
MG Unthank, N Hussain, VK Aggarwal - Angewandte Chemie, 2006 - Wiley Online Library
… If we could achieve such an annulation process, we envisaged that it could be employed in a short synthesis of the protein kinase C inhibitor balanol 3 from readily available …
Number of citations: 153 onlinelibrary.wiley.com
KC Nicolaou, ME Bunnage, K Koide - Journal of the American …, 1994 - ACS Publications
The recent isolation and structural elucidation of balanol (1, Figure l), 1 an unusual metabolite produced by the fungus Verticillium balanoides, represents a significant new development …
Number of citations: 147 pubs.acs.org
J Gilmet, B Sullivan, T Hudlicky - Tetrahedron, 2009 - Elsevier
… the access to both enantiomers of balanol was defined. Conversion of benzoate 4a to (−)-2 constitutes a formal synthesis of the natural enantiomer of balanol, the details of which we …
Number of citations: 42 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.